
N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2,6-dimethoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Reactants: 6,7-dimethoxy-3,4-dihydroisoquinoline, sulfonyl chloride.
Conditions: Reaction carried out in dichloromethane with triethylamine as the base.
Step 3: Formation of N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2,6-dimethoxybenzamide
Reactants: Product from Step 2, 2,6-dimethoxybenzoyl chloride.
Conditions: Reaction performed in acetonitrile with a base like potassium carbonate to facilitate the amide bond formation.
Industrial Production Methods
Industrial synthesis follows similar steps but often on a larger scale, employing techniques like continuous flow chemistry for enhanced efficiency and yield.
Preparation Methods
Synthetic Routes and Reaction Conditions
Step 1: Synthesis of 6,7-dimethoxy-3,4-dihydroisoquinoline
Reactants: 6,7-dimethoxy-1-tetralone, ammonium acetate.
Conditions: Reduced under hydrogen gas in the presence of a palladium on carbon catalyst.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation at the isoquinoline ring.
Reduction: The sulfonyl group can be reduced under specific conditions.
Substitution: Various substitution reactions can occur, particularly at the methoxy groups and isoquinoline nitrogen.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Alkyl halides under basic conditions.
Major Products
Oxidation Products: N-oxide derivatives of isoquinoline.
Reduction Products: Desulfonylated amines.
Substitution Products: Alkylated derivatives at the methoxy groups.
Scientific Research Applications
Chemistry
Catalysis: Used as a ligand in various catalytic systems.
Synthesis: Employed in the synthesis of complex organic molecules.
Biology
Enzyme Inhibition: Inhibits certain enzymes due to its structural similarity to natural substrates.
Receptor Binding: Binds to specific receptors, influencing cellular pathways.
Medicine
Drug Development: Investigated as a potential therapeutic agent for neurological disorders.
Industry
Materials Science: Utilized in the development of advanced materials due to its chemical stability and functional groups.
Mechanism of Action
Effects Mechanism
Molecular Targets: Binds to specific enzymes and receptors.
Pathways Involved: Modulates cellular pathways by inhibiting or activating specific targets.
Comparison with Similar Compounds
Similar Compounds
N-(2-((6,7-dihydroxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2,6-dimethoxybenzamide
N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2,5-dimethoxybenzamide
Uniqueness
N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2,6-dimethoxybenzamide is unique due to its combination of methoxy groups, sulfonyl substituents, and the isoquinoline ring
So, there you have it. What sparked your interest in this complex compound?
Properties
IUPAC Name |
N-[2-[(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)sulfonyl]ethyl]-2,6-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O7S/c1-28-17-6-5-7-18(29-2)21(17)22(25)23-9-11-32(26,27)24-10-8-15-12-19(30-3)20(31-4)13-16(15)14-24/h5-7,12-13H,8-11,14H2,1-4H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWTZTLGTBANRHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)C(=O)NCCS(=O)(=O)N2CCC3=CC(=C(C=C3C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
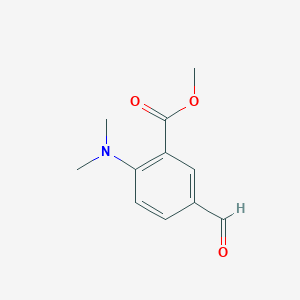
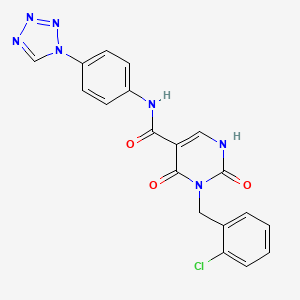
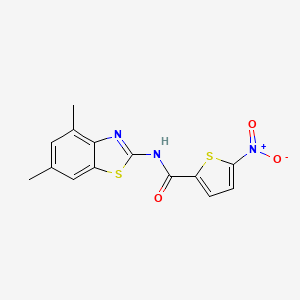
![N-{4-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-2,4,5-trimethylbenzene-1-sulfonamide](/img/structure/B2805633.png)
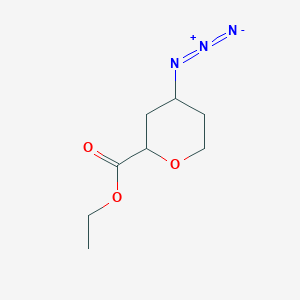
![3-(4-fluorophenyl)-2-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-N-(3-methylbutyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2805635.png)
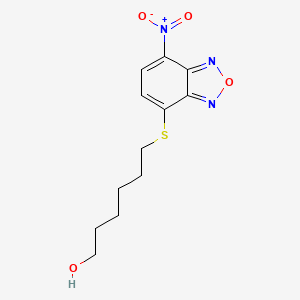
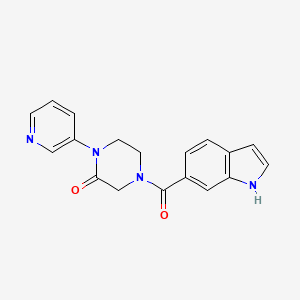
![N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)cyclobutanecarboxamide hydrochloride](/img/structure/B2805639.png)
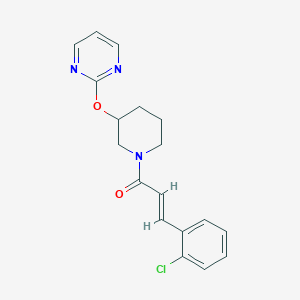
![2-(4-fluorophenoxy)-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}acetamide](/img/structure/B2805642.png)
![2-{2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-2-oxoethyl}-5-thioxo-5,6-dihydroimidazo[1,2-c]quinazolin-3(2H)-one](/img/new.no-structure.jpg)
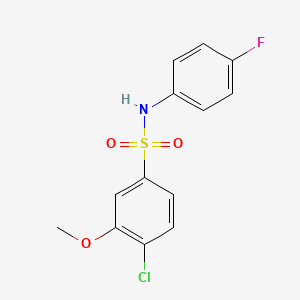
![2-(4-methoxyphenoxy)-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2805648.png)
